BenchChemオンラインストアへようこそ!

6alpha-Naloxol Hydrochloride

Opioid Dependence Receptor Pharmacology Inverse Agonism

6alpha-Naloxol Hydrochloride is a neutral μ-opioid receptor antagonist critical for research on opioid dependence. Unlike naloxone or naltrexone, it does not exhibit inverse agonism, even after morphine pretreatment, ensuring clean, interpretable data on basal receptor signaling. Its unique time-dependent potency profile allows for precise temporal studies of withdrawal. High purity (≥98%) and defined stereochemistry ensure assay reproducibility. Procure this essential research tool to differentiate your studies.

Molecular Formula C19H24ClNO4
Molecular Weight 365.8 g/mol
Cat. No. B13724830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Naloxol Hydrochloride
Molecular FormulaC19H24ClNO4
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl
InChIInChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17?,18-,19+;/m0./s1
InChIKeyVFEZXRHXAKHILC-LZVWBMNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6alpha-Naloxol Hydrochloride: A Unique Neutral Antagonist Mu-Opioid Receptor Modulator for Advanced Pharmacological Research


6alpha-Naloxol Hydrochloride (CAS 34520-00-8) is the hydrochloride salt of 6alpha-naloxol, a reduced metabolite of the classical opioid antagonist naloxone [1]. It is characterized as a neutral antagonist at the mu-opioid receptor (MOR), lacking significant inverse agonist activity even under conditions of morphine pretreatment, which distinguishes it from clinically used antagonists such as naloxone and naltrexone [2]. As a research tool, it is employed to dissect mechanisms of opioid dependence and withdrawal without the confounding variable of suppressing basal receptor signaling [2].

6alpha-Naloxol Hydrochloride: Why Simple Opioid Antagonists Are Not Functionally Interchangeable


Substituting 6alpha-Naloxol Hydrochloride with a standard opioid antagonist like naloxone or naltrexone is scientifically invalid for studies of receptor signaling and dependence. These classical antagonists exhibit inverse agonist properties, suppressing basal MOR signaling in morphine-dependent states, which directly contributes to the precipitation and severity of withdrawal [1]. In contrast, 6alpha-naloxol is a true neutral antagonist, binding to MOR without altering basal activity even after morphine pretreatment [1]. This fundamental mechanistic divergence means that using a generic antagonist would introduce a critical confounding variable, obscuring the interpretation of experimental outcomes and potentially misrepresenting the role of constitutive receptor activity in the observed pharmacology [1].

6alpha-Naloxol Hydrochloride: Quantified Differentiation Data for Scientific Selection


Functional Selectivity: 6alpha-Naloxol is a Pure Neutral Antagonist, Unlike Inverse Agonists Naloxone and Naltrexone

6alpha-Naloxol is functionally distinct from naloxone and naltrexone, which act as inverse agonists in morphine-pretreated systems. In GTPγS binding assays using membranes from MOR-expressing cells, naloxone and naltrexone suppressed basal MOR signaling only after morphine pretreatment, demonstrating inverse agonism. In stark contrast, 6alpha-naloxol (and 6alpha-naltrexol) behaved as neutral antagonists, not affecting basal signaling regardless of morphine pretreatment [1]. This functional difference was validated in vivo, where 6beta-naltrexol (a related neutral antagonist) caused significantly reduced withdrawal jumping compared to naloxone and naltrexone in morphine-dependent mice, at doses equally effective in blocking morphine antinociception [1].

Opioid Dependence Receptor Pharmacology Inverse Agonism

Differential Potency in Precipitating Opioid Withdrawal: 6alpha-Naloxol is 105-119x Less Potent Than Naloxone in Early Phase

In a rat model of acute opioid dependence, the potency of 6alpha-naloxol to precipitate withdrawal, measured by suppression of operant responding for food, was dramatically lower than that of naloxone during the early phase of testing. In the first 10 minutes (5–15 min post-administration), naloxone was 105- and 119-fold more potent than 6alpha-naloxol after single and repeat morphine pretreatment, respectively [1]. This large potency difference significantly diminished over time, declining to a 9-fold difference in the late phase (25–35 min post-antagonist), which was comparable to the 5-fold difference seen in morphine-naïve rats across the entire 30-minute session [1].

Opioid Withdrawal Behavioral Pharmacology Acute Dependence

In Vitro Binding Affinity: 6alpha-Naloxol Maintains MOR and DOR Affinity Comparable to Naloxone

Despite its functional distinction as a neutral antagonist, 6alpha-naloxol retains high binding affinity for mu- and delta-opioid receptors, comparable to that of its parent compound, naloxone [1]. This indicates that the reduction of the C-6 carbonyl to a hydroxyl group in the 6alpha position alters functional signaling efficacy without significantly compromising receptor recognition [2].

Receptor Binding Opioid Pharmacology Structure-Activity Relationship

Stereochemical Impact: 6alpha Epimer Shows Lower In Vivo Potency Than 6beta Epimer in Narcotic Antagonist Assays

The stereochemistry at the C-6 position significantly impacts in vivo efficacy. In a study of 6-amino derivatives of naloxone and naltrexone, it was demonstrated that each of the 6beta epimers had greater narcotic antagonist potency in mice than the corresponding 6alpha epimers [1]. In vitro binding experiments indicated that the affinities of these epimers paralleled their in vivo potencies, confirming that the 6alpha configuration is associated with a distinct, lower-efficacy profile compared to the 6beta configuration [1].

Stereochemistry In Vivo Pharmacology Structure-Activity Relationship

6alpha-Naloxol Hydrochloride: Optimized Research Applications Based on Verified Differentiation Data


Isolating the Contribution of Basal MOR Signaling to Opioid Dependence

This compound is essential for experiments designed to separate the role of ligand-dependent receptor activation from constitutive (basal) MOR signaling in the development and expression of opioid dependence. Unlike naloxone or naltrexone, which introduce the confounding variable of inverse agonism after morphine pretreatment, 6alpha-Naloxol Hydrochloride acts as a pure neutral antagonist [1]. This allows researchers to selectively block agonist binding without suppressing basal receptor tone, thereby generating cleaner, more interpretable data on the neuroadaptive processes underlying dependence [1]. Studies utilizing this tool can more accurately assess the true contribution of basal signaling to withdrawal severity and other dependence-related behaviors [1].

Time-Dependent Studies of Opioid Withdrawal Precipitation

The unique time-dependent potency profile of 6alpha-naloxol, characterized by a >100-fold lower potency than naloxone in the first 10-15 minutes post-administration, which then converges to a ~9-fold difference later in the session [1], makes it a valuable tool for investigating the temporal dynamics of precipitated withdrawal. Researchers can leverage this kinetic profile to dissect the early versus late phases of withdrawal and to probe the rate-limiting steps of antagonist access to central opioid receptors [1]. This temporal resolution is not achievable with faster-acting, high-potency antagonists like naloxone [1].

Functional Selectivity Profiling of Novel Opioid Ligands

In drug discovery programs aimed at developing safer opioids or treatments for addiction, 6alpha-Naloxol Hydrochloride serves as a critical reference standard for 'neutral antagonism.' It can be used as a benchmark in high-throughput screening and in vitro pharmacological assays to classify new chemical entities based on their ability to modulate basal MOR signaling [2]. This functional classification is crucial for predicting the clinical profile of new candidates, particularly their potential to cause or exacerbate withdrawal [2]. Its high purity and defined stereochemistry ensure reproducibility in these rigorous assays [3].

Pharmacokinetic and Metabolic Studies of Naloxone

As a primary active metabolite of naloxone, 6alpha-naloxol hydrochloride is an essential analytical reference standard for pharmacokinetic (PK) and drug metabolism studies. Quantifying the conversion of naloxone to 6alpha-naloxol in biological matrices (e.g., plasma, urine) is necessary for accurate PK modeling and understanding inter-individual variability in naloxone response [1]. Its availability as a pure, certified reference material ensures the accuracy and reliability of these quantitative bioanalytical measurements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6alpha-Naloxol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.